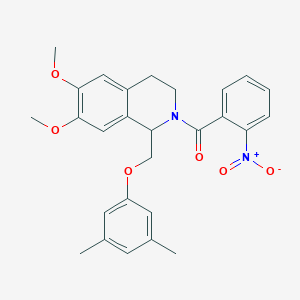
(1-((3,5-二甲基苯氧基)甲基)-6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)(2-硝基苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O6 and its molecular weight is 476.529. The purity is usually 95%.
BenchChem offers high-quality (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the isoquinolin-2-yl and nitrophenyl groups may contribute to its activity against various microorganisms. Research suggests that similar structures have shown effectiveness against drug-resistant bacterial infections, which is a significant concern in public health .
Antifungal Applications
Compounds with similar molecular frameworks have been used in the development of antifungal agents. These agents are crucial for treating a broad array of systematic and superficial fungal infections, which are becoming increasingly resistant to traditional treatments .
Anticancer Research
The indole moiety, present in this compound, is a common structure found in many synthetic drug molecules with anticancer properties. Indole derivatives have been extensively studied for their potential to inhibit the growth of cancer cells and could be a valuable addition to the arsenal of anticancer drugs .
CO2 Adsorption
Research on materials with similar structural features has demonstrated significant CO2 adsorption capacities. This is particularly relevant for environmental applications, such as capturing greenhouse gases and mitigating climate change effects .
Biological Activity of Indole Derivatives
Indole derivatives, which are structurally related to this compound, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, and antioxidant properties, making them valuable in the development of new therapeutic agents .
Pharmacological Potential
The compound’s structure suggests it could bind with high affinity to multiple receptors, which is beneficial for creating pharmacologically active agents. Its indole and benzimidazole moieties are known to possess diverse biological activities, including antimicrobial and antiviral effects .
Docking Studies and Drug Design
The compound’s molecular structure allows for docking studies, which are simulations of how the compound interacts with proteins. This is a crucial step in drug design, especially for identifying new antibacterial agents with mechanisms of action different from traditional antibiotics .
安全和危害
属性
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-17-11-18(2)13-20(12-17)35-16-24-22-15-26(34-4)25(33-3)14-19(22)9-10-28(24)27(30)21-7-5-6-8-23(21)29(31)32/h5-8,11-15,24H,9-10,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMRVWKNIRHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

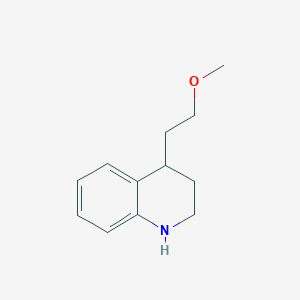

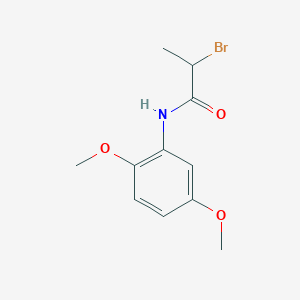
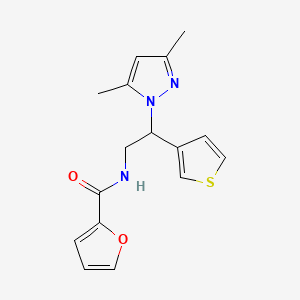
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
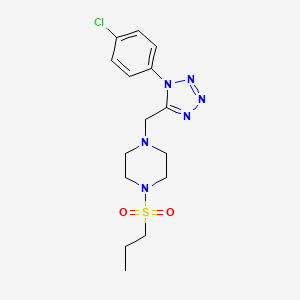

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
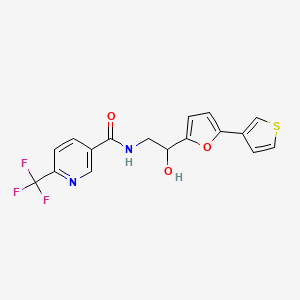
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
